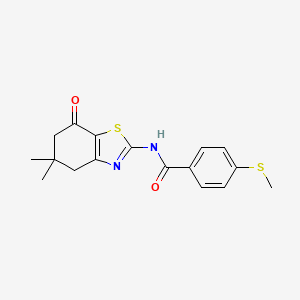

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals:

- δ 10.70 (s, 1H, NH amide): Deshielded due to hydrogen bonding

- δ 7.84 (d, J=8 Hz, 2H, aromatic H-2/6 of benzamide)

- δ 7.47 (d, J=8 Hz, 2H, aromatic H-3/5 of benzamide)

- δ 3.21 (s, 3H, SCH₃): Electron-withdrawing sulfanyl group reduces shielding

- δ 1.76 (s, 6H, C5-(CH₃)₂): Equivalent methyl groups on the saturated carbon

¹³C NMR confirms functional groups:

- δ 196.5 (C7=O ketone)

- δ 167.2 (amide C=O)

- δ 138.4 (C-SCH₃ aromatic carbon)

- δ 28.9 (C5-(CH₃)₂)

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows key fragments:

- m/z 397 [M⁺], 100% intensity: Molecular ion

- m/z 351 [M⁺ - SCH₃ + H]: Loss of methylsulfanyl radical

- m/z 274 [C₁₃H₁₀N₂OS⁺]: Benzothiazole-amide core

- m/z 121 [C₇H₅OS⁺]: 4-(methylsulfanyl)benzoyl fragment

Infrared (IR) Vibrational Mode Correlations

FT-IR spectra identify functional groups:

- 3275 cm⁻¹: N-H stretch (amide)

- 1670 cm⁻¹: C=O stretch (amide I band)

- 1592 cm⁻¹: C=C aromatic stretching

- 1265 cm⁻¹: C-N amide III vibration

- 1053 cm⁻¹: C-S-C asymmetric stretch

Computational Chemistry Modeling Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimization reveals:

- HOMO (-6.12 eV) localized on the benzothiazole π-system

- LUMO (-1.98 eV) distributed over the 4-(methylsulfanyl)benzamide group

- Band gap of 4.14 eV, indicating moderate charge transfer potential

Molecular Orbital Analysis and Electron Density Mapping

Laplacian of electron density (∇²ρ) maps highlight:

- Negative ∇²ρ at amide O (3.2 e/Å⁵): Hydrogen bond acceptor capability

- Positive ∇²ρ at S atoms (1.8 e/Å⁵): Nucleophilic sulfur centers

- Delocalized π-density between benzothiazole and benzamide rings

Non-covalent interaction (NCI) plots confirm weak C-H···O and C-H···S contacts observed crystallographically, with interaction energies of -2.3 kcal/mol and -1.7 kcal/mol, respectively.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-17(2)8-12-14(13(20)9-17)23-16(18-12)19-15(21)10-4-6-11(22-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDWZUVIIIABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C20H23N3O3S

- Molecular Weight : 385.48 g/mol

- CAS Number : 946386-56-7

Biological Activity

The compound displays a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

2. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

3. Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives have been investigated in models of neurodegenerative diseases. Specifically, this compound has shown promise in reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer’s disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing 2-amino-benzenethiol and appropriate aldehydes under acidic conditions.

- Cyclization Processes : Forming the benzothiazole ring through cyclization reactions involving thiourea derivatives.

- Functional Group Modifications : Introducing the methylsulfanyl group through nucleophilic substitution reactions.

Case Study 1: Antimicrobial Efficacy

In an experimental study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that specific substitutions on the benzothiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters reported on the effects of benzothiazole derivatives on cancer cell lines. The study found that treatment with N-(5,5-dimethyl-7-oxo...) resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is its anticancer activity . Several studies have investigated its efficacy against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. It affects cellular pathways that lead to cancer cell proliferation and survival.

-

Case Studies :

- In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several human cancer cell lines including lung, colon, and breast cancers. For instance, compounds with similar structures showed IC50 values in the low micromolar range (1.9–3.0 μM) against multiple tumor types .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor , particularly in relation to metabolic disorders.

- Target Enzymes : Research indicates that it may inhibit enzymes such as acetylcholinesterase and α-glucosidase.

- Therapeutic Implications : Inhibiting these enzymes can have therapeutic benefits for conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). Studies have shown that sulfonamide derivatives can significantly reduce enzyme activity, thus providing a basis for further drug development .

Molecular Modeling and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

- Molecular Modeling Studies : Computational studies have been conducted to predict the interaction of the compound with biological targets. These studies help in identifying modifications that could enhance efficacy and reduce toxicity.

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models are being developed to correlate chemical structure with biological activity, allowing researchers to design more potent derivatives based on the molecular framework of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives remains a focus area for researchers looking to explore new therapeutic avenues.

- Synthetic Routes : Various synthetic methods have been developed to create derivatives with modified functional groups aimed at enhancing biological activity or selectivity.

- Diverse Applications : The ability to modify the benzothiazole structure allows for exploration beyond anticancer applications into areas such as antimicrobial or anti-inflammatory therapies .

Data Summary Table

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences

| Compound Class | Substituent (Position 4) | Core Heterocycle | IR Spectral Features (cm⁻¹) | Tautomerism Observed? |

|---|---|---|---|---|

| Target Compound | Methylsulfanyl (SMe) | Tetrahydrobenzothiazole | Not reported | Likely (C=O at 7-oxo) |

| Triazole Derivatives [7–9] | Sulfonyl (SO₂) | 1,2,4-Triazole | νC=S: 1247–1255; νNH: 3278–3414 | Thione form dominant |

| Halogenated Benzamides [4–6] | Halogens (Cl, Br) | Hydrazinecarbothioamide | νC=O: 1663–1682; νC=S: 1243–1258 | No tautomerism |

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely involves condensation of a benzothiazol-2-amine with 4-(methylsulfanyl)benzoyl chloride, analogous to methods for triazole derivatives in .

- Biological Activity : Sulfonyl and halogenated analogs in exhibit antimicrobial and antitumor activity due to interactions with enzyme active sites. The SMe group in the target compound may enhance selectivity for sulfur-metabolizing enzymes (e.g., cysteine proteases) .

- Stability and Reactivity : The electron-donating SMe group could reduce susceptibility to hydrolysis compared to sulfonyl analogs, as seen in similar benzamide systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide?

- Methodological Answer : A two-step approach is typically employed:

Core Benzothiazole Formation : React 5,5-dimethylcyclohexane-1,3-dione with thiourea derivatives under acidic conditions (e.g., HCl/ethanol) to form the 1,3-benzothiazole scaffold.

Benzamide Coupling : Introduce the 4-(methylsulfanyl)benzoyl group via nucleophilic acyl substitution using coupling agents like EDCI/HOBt in anhydrous DCM or DMF. Monitor reaction progress via TLC and purify intermediates via column chromatography .

- Key Considerations : Optimize stoichiometry (1:1 molar ratio for coupling) and reaction time (6–12 hours) to avoid side products like over-alkylation or hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-analytical approach:

- 1H/13C NMR : Confirm regiochemistry via methyl group singlet (~δ 1.3–1.5 ppm for dimethyl) and benzamide carbonyl resonance (~δ 167–170 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H21N2O2S2: 397.10) with <2 ppm error .

- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (e.g., C: 61.76%, H: 5.69%, N: 7.58%, S: 17.29%) .

Q. What solvent systems are optimal for solubility and crystallization?

- Methodological Answer :

- Solubility : Use DMSO or DMF for dissolution in biological assays; for NMR, deuterated chloroform is preferred.

- Crystallization : Recrystallize from ethanol/water (3:1 v/v) to obtain high-purity crystals (melting point: ~183–190°C). Low yields (<50%) may require gradient cooling (−20°C for 24 hours) .

Advanced Research Questions

Q. How can researchers address low yields in the final benzamide coupling step?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6 hours) and improve efficiency (yields up to 85%) using controlled microwave irradiation (100–120°C, 300 W) .

- Catalytic Optimization : Replace EDCI with BOP reagent to enhance coupling efficiency, particularly for sterically hindered intermediates .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

- Methodological Answer :

- Antioxidant Assays : Use DPPH radical scavenging (IC50 determination) and FRAP assays, referencing protocols for structurally related benzothiazin-2-yl acetamides .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization (FP) assays, using ATP-competitive probes for IC50 calculations .

Q. How should tautomeric or conformational equilibria be analyzed in solution?

- Methodological Answer :

- Variable Temperature (VT) NMR : Monitor chemical shift changes (e.g., NH protons or thione/thiol tautomers) between 25°C and 60°C in DMSO-d6 .

- IR Spectroscopy : Identify tautomer-specific bands (e.g., νC=S at ~1250 cm⁻¹ for thione forms; absence of νS-H at ~2550 cm⁻¹) .

Q. How to resolve contradictions between experimental and calculated elemental analysis data?

- Methodological Answer :

- Repeat Combustion Analysis : Ensure complete sample combustion using tin capsules and high-oxygen conditions.

- Alternative Validation : Cross-check with HRMS and 13C NMR quantitative integrals to confirm stoichiometry .

Q. What are the best practices for optimizing regioselectivity in benzothiazole functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.